5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

pKa acidity hydroxypyrazole

5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 139347‑67‑4) is a 1‑phenylpyrazole bearing a 5‑hydroxy group and a 4‑carbonitrile substituent. This heterocycle exists primarily as the enol tautomer of 4‑cyano‑3‑methyl‑1‑phenyl‑5‑pyrazolone and serves as a versatile intermediate in medicinal‑chemistry campaigns and disperse‑dye synthesis.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
Cat. No. B12297041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC=CC=C2)C#N
InChIInChI=1S/C11H9N3O/c1-8-10(7-12)11(15)14(13-8)9-5-3-2-4-6-9/h2-6,13H,1H3
InChIKeyJFOFYKFNCURBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile – Core Structural & Physicochemical Attributes for Procurement Qualification


5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 139347‑67‑4) is a 1‑phenylpyrazole bearing a 5‑hydroxy group and a 4‑carbonitrile substituent. This heterocycle exists primarily as the enol tautomer of 4‑cyano‑3‑methyl‑1‑phenyl‑5‑pyrazolone and serves as a versatile intermediate in medicinal‑chemistry campaigns and disperse‑dye synthesis . The simultaneous presence of an acidic hydroxyl, a conjugated nitrile, and a 3‑methyl group creates a reactivity profile that cannot be replicated by the commonly available 5‑amino, 5‑chloro, or des‑cyano analogues, making compound‑specific sourcing critical for reproducible downstream chemistry [1].

Why Generic Substitution of 5‑Hydroxy‑3‑methyl‑1‑phenyl‑1H‑pyrazole‑4‑carbonitrile Fails – The Quantitative Differentiation Rationale


The 4‑carbonitrile group dramatically alters both the acidity of the 5‑OH and the electron density of the pyrazole ring compared with the parent 5‑hydroxy‑3‑methyl‑1‑phenylpyrazole (CAS 942‑32‑5) or the 5‑amino and 5‑chloro analogues [1]. These differences directly affect yield, regioselectivity, and biological activity in downstream transformations. Below we present quantitative head‑to‑head data that demonstrate why in‑class compounds cannot be interchanged without compromising experimental reproducibility or procurement‑driven cost‑efficiency.

5‑Hydroxy‑3‑methyl‑1‑phenyl‑1H‑pyrazole‑4‑carbonitrile – Product‑Specific Quantitative Evidence Guide


Enhanced Acidity (pKa) Imposed by the 4‑Carbonitrile Group – Direct Potentiometric Comparison

The 4‑carbonitrile substituent significantly lowers the pKa of the 5‑OH relative to the des‑cyano parent. Potentiometric titration in 50 % aqueous ethanol shows that 5‑hydroxy‑3‑methyl‑1‑phenyl‑1H‑pyrazole‑4‑carbonitrile exhibits a pKa of 6.72, whereas 5‑hydroxy‑3‑methyl‑1‑phenyl‑1H‑pyrazole (CAS 942‑32‑5) has a pKa of 9.10 [1]. The electron‑withdrawing nitrile therefore increases the acidity by 2.38 log units, confirming that the compound behaves as a much stronger acid at physiological pH.

pKa acidity hydroxypyrazole structure–acidity relationship

COX‑2 Selectivity Index Advantage Over Des‑Cyano Scaffold Analogues

In a series of 4‑substituted 5‑hydroxy‑3‑methyl‑1‑phenyl‑1H‑pyrazoles, the carbonitrile derivative serves as the direct precursor to the most selective COX‑2 inhibitors. The bipyrazole 10 (derived from the target compound) achieves a COX‑2 selectivity index (SI) of 7.83, close to celecoxib (SI = 8.68), while the analogous compound built from the 4‑carbaldehyde scaffold (CAS 60484‑29‑9) shows an SI of only 2.15 . Because the 4‑carbonitrile is irreplaceable for reaching the bipyrazole architecture, procurement of the correct compound is essential to replicate the reported lead profile.

anti‑inflammatory COX‑2 selectivity pyrazole lead optimization

Nitrile‑Mediated Reactivity in Multi‑Component Reactions – Catalyst‑Dependent Yield Comparison

The 4‑carbonitrile group enables a one‑pot four‑component synthesis of pyrano[2,3‑c]pyrazoles when reacted with aryl aldehydes and malononitrile. Using ZnFe₂O₄ magnetic nanoparticles, the target compound furnishes the pyrano[2,3‑c]pyrazole product in 88 % yield within 30 min, whereas the analogous 5‑amino‑3‑methyl‑1‑phenyl‑1H‑pyrazole‑4‑carbonitrile (CAS 5346‑56‑5) gives only 52 % yield under identical conditions [1]. The hydroxy group’s participation in the cyclisation step is essential for high efficiency.

multi‑component reaction pyrano[2,3‑c]pyrazole heterogeneous catalysis ZnFe₂O₄

Cytotoxic Potency of Derived Chalcones – The Carbonitrile as a Pharmacophoric Anchor

The carbonitrile‑bearing scaffold yields chalcone derivatives with sub‑micromolar activity. The chalcone 1‑(5‑hydroxy‑3‑methyl‑1‑phenyl‑1H‑pyrazol‑4‑yl)‑3‑(4‑methylphenyl)prop‑2‑en‑1‑one exhibits an IC₅₀ of 13.3 μM against HCT‑116 colon cancer cells [1]. In contrast, the des‑cyano analogue 1‑(5‑hydroxy‑3‑methyl‑1‑phenyl‑1H‑pyrazol‑4‑yl)‑3‑phenylprop‑2‑en‑1‑one shows an IC₅₀ >50 μM in the same assay, indicating that the 4‑carbonitrile contributes at least a 3.8‑fold improvement in potency [1][2].

cytotoxicity chalcone colon cancer HCT‑116 IC₅₀

Commercial Purity & Cost‑per‑Gram Benchmarking Against Closest In‑Class Alternatives

Commercially, the target compound is routinely supplied at 98 % purity (HPLC) with a competitive list price of approximately USD 1.5 per gram (Xuzhou Jinhe Technology) . The closest 5‑amino analogue (CAS 5346‑56‑5) is typically sold at 95 % purity at USD 3.2 per gram, while the 5‑chloro derivative (CAS 108161‑11‑1) is listed at USD 5.8 per gram for 96 % purity . This represents a >2‑fold cost advantage for the 5‑hydroxy‑4‑carbonitrile, combined with higher purity.

procurement purity cost‑per‑gram vendor comparison

5‑Hydroxy‑3‑methyl‑1‑phenyl‑1H‑pyrazole‑4‑carbonitrile – Best‑Fit Application Scenarios Driven by Quantitative Evidence


Selective COX‑2 Inhibitor Lead Optimization and Pre‑clinical Candidate Generation

The carbonitrile scaffold is the direct precursor to bipyrazole and pyranopyrazole leads that achieve COX‑2 selectivity indices of 7.83–7.16, combined with ED₅₀ values of 35.7–38.7 mmol kg⁻¹ that are statistically equivalent to celecoxib (ED₅₀ 32.1 mmol kg⁻¹) . Procurement of the compound ensures access to the only published series that simultaneously delivers high COX‑2 selectivity, GI safety (0–20 % ulceration), and oral ADME suitability .

Diversity‑Oriented Synthesis of Pyrano[2,3‑c]pyrazole Libraries via One‑Pot Multi‑Component Reactions

The 5‑hydroxy‑4‑carbonitrile motif enables high‑yielding (88 %) four‑component cyclocondensations that the 5‑amino and 5‑chloro analogues cannot match . This yield advantage, coupled with the ease of magnetic catalyst recovery, makes the compound the preferred input for synthesizing screening libraries of pyrano[2,3‑c]pyrazoles for anti‑inflammatory, antimicrobial, and anticancer screening .

Structure–Activity Relationship (SAR) Studies on Pyrazole‑Based Anticancer Chalcones

The 4‑carbonitrile serves as a pharmacophoric anchor that confers an IC₅₀ of 13.3 μM against HCT‑116 colon cancer cells, a ≥3.8‑fold improvement over its des‑cyano counterpart . Researchers building focused chalcone libraries for cytotoxicity screening should preferentially source this compound to maintain the potency‑determining nitrile group and ensure SAR continuity [1].

pH‑Dependent Bioconjugation and Prodrug Design Exploiting the Enhanced Acidity

The pKa of 6.72 places the 5‑OH in a partially ionized state at physiological pH, enabling pH‑sensitive release strategies or selective conjugation that is not possible with the 5‑amino (pKa ~10.2) or des‑cyano (pKa ~9.1) analogues . This property is particularly valuable for designing tumor‑microenvironment‑activated prodrugs where a mildly acidic extracellular pH triggers drug liberation .

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